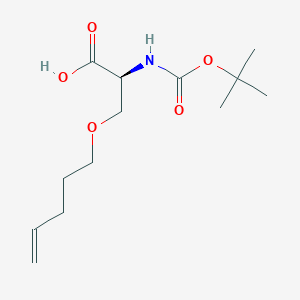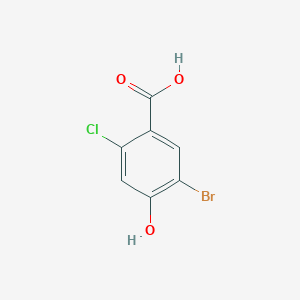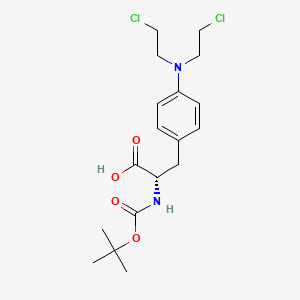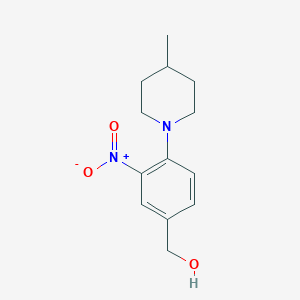
Methyl 3-(2,2-dimethylpropanoylamino)thiophene-2-carboxylate
Descripción general
Descripción
“Methyl 3-(2,2-dimethylpropanoylamino)thiophene-2-carboxylate” is a key intermediate in organic synthesis, medicine, dyes, and pesticides . It is a thiophene-based analog that has been the focus of many scientists due to its potential as a biologically active compound .
Synthesis Analysis
The synthesis of thiophene derivatives, including “this compound”, often involves heterocyclization of various substrates . Some of the typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
Single crystal X-ray diffraction analysis reveals that “this compound” crystallizes in the monoclinic crystal system P2 1 /c space group . The molecules in the symmetric unit are crystallographically different and further linked through the N–H⋯O and N–H⋯N hydrogen bond interactions along with weak C–H⋯S and C–H⋯Cg interactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
One-Pot Synthesis of Tetrasubstituted Thiophenes : Methyl 3-(2,2-dimethylpropanoylamino)thiophene-2-carboxylate is involved in the one-pot synthesis of tetrasubstituted thiophenes, an efficient approach for synthesizing complex thiophene structures (Sahu et al., 2015).
Photochemical Degradation in Oil Spill Analysis : This compound plays a role in the study of photochemical degradation of crude oil components, important for understanding the environmental impact of oil spills (Andersson & Bobinger, 1996).
Synthesis of Mono- and Di-alkyl Ethers : It's used in the synthesis of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, highlighting its versatility in organic synthesis (Corral & Lissavetzky, 1984).
Applications in Material Science
Polymer Solar Cells : Methyl thiophene derivatives, similar in structure, are used in the development of eco-friendly solvent-processed fullerene-free polymer solar cells, indicating its potential in renewable energy technology (Park et al., 2017).
Metal-Organic Frameworks : Derivatives of methyl thiophene are incorporated into metal-organic frameworks for sensing activities and magnetic properties, showcasing its use in advanced material engineering (Wang et al., 2016).
Environmental and Industrial Applications
- Recovery of Acetic Acid : Methyl 3-chlorosulfonyl-thiophene-2-carboxylate, related to the compound , is used in processes for recovering acetic acid, demonstrating its role in industrial applications and environmental conservation (Wang Tian-gui, 2006).
Medical Research
- Antiproliferative Activity in Cancer Research : Related thiophene derivatives exhibit antiproliferative activity, indicating potential applications in cancer research (Ghorab et al., 2013).
Safety and Hazards
“Methyl 3-(2,2-dimethylpropanoylamino)thiophene-2-carboxylate” may cause serious eye irritation and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn .
Direcciones Futuras
“Methyl 3-(2,2-dimethylpropanoylamino)thiophene-2-carboxylate” is a significantly important intermediate in pharmaceutical products and agrochemical products . It is also a key starting material in the synthesis of various compounds with a variety of biological effects . Therefore, it is expected to continue to be a focus of research in the future.
Mecanismo De Acción
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific pathways and downstream effects of this compound require further investigation.
Propiedades
IUPAC Name |
methyl 3-(2,2-dimethylpropanoylamino)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-11(2,3)10(14)12-7-5-6-16-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMECWUPJPGGLTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(SC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167628 | |
| Record name | Methyl 3-[(2,2-dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79128-69-1 | |
| Record name | Methyl 3-[(2,2-dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79128-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[(2,2-dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate](/img/structure/B3155041.png)



